Comparative Antileukemic Potency in Myeloid Leukemia Cell Models
In a direct comparative study using human HL-60 myeloid leukemia cells, the inhibitory effect of EG-6 (1-[2-[2-(octadecyloxy)ethoxy]ethoxy]-butylpyridinium mesylate) on cell proliferation was found to be over 100 times greater than that of Depep (2-[2-(dodecyloxy)ethoxy]ethyl 2-pyridinioethyl phosphate) [1]. This quantitative difference establishes Depep's activity baseline relative to a structurally related analog with a longer alkyl chain and extended spacer.
| Evidence Dimension | Inhibition of leukemic cell proliferation |
|---|---|
| Target Compound Data | Depep (2-[2-(dodecyloxy)ethoxy]ethyl 2-pyridinioethyl phosphate) activity defined as baseline |
| Comparator Or Baseline | EG-6 (1-[2-[2-(octadecyloxy)ethoxy]ethoxy]-butylpyridinium mesylate) >100-fold greater inhibitory effect |
| Quantified Difference | >100-fold lower potency |
| Conditions | HL-60 human myeloid leukemia cell line; proliferation inhibition assay |
Why This Matters
This benchmark potency value is essential for structure-activity relationship (SAR) studies, allowing researchers to assess how modifications to alkyl chain length or spacer composition impact antileukemic efficacy.
- [1] Honma Y, Kasukabe T, Okabe-Kado J, et al. Inhibition of Proliferation and Induction of Differentiation of Human and Mouse Myeloid Leukemia Cells by New Ethyleneglycol‐type Nonphosphorus Alkyl Ether Lipids. Jpn J Cancer Res. 1990;81(8):807-812. doi:10.1111/j.1349-7006.1990.tb02649.x View Source
